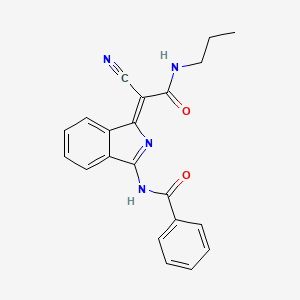
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivative Synthesis
- The compound has been used in various chemical reactions. For instance, the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide resulted in several derivatives, demonstrating its reactivity and potential for synthesizing diverse compounds (Kawashima & Tabei, 1986).
Heterocyclic Derivative Synthesis
- This compound has been involved in the synthesis of new heterocyclic derivatives. For example, a study synthesized a heterocyclic derivative through palladium-catalyzed oxidative cyclization-methoxycarbonylation, showcasing its utility in creating complex molecular structures (Pancrazzi et al., 2017).
Colorimetric Sensing of Anions
- N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the compound , have been synthesized and used for the colorimetric sensing of fluoride anions, indicating potential applications in analytical chemistry (Younes et al., 2020).
Synthesis of Bactericidal Agents
- Related benzamide derivatives have been assessed as bactericidal agents, specifically against methicillin-resistant Staphylococcus aureus (MRSA), highlighting potential applications in developing new antimicrobial compounds (Zadrazilova et al., 2015).
Metal-Organic Frameworks
- Carboxylate-assisted acylamide metal–organic frameworks have been synthesized using related compounds, which might have implications for materials science and nanotechnology (Sun et al., 2012).
Synthesis of Novel Enaminones
- The compound has been used in the synthesis of enaminones, a class of organic compounds, which could have implications in various chemical synthesis and pharmaceutical research (Brbot-Šaranović et al., 2000).
Synthesis of Indenone Derivatives
- It has been involved in the synthesis of indenone derivatives, demonstrating its potential in organic chemistry and drug discovery (Rostami et al., 2011).
Synthesis of Antimicrobial Agents
- Novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole, and thiophene derivatives, potentially including the compound , have been synthesized and assessed for antimicrobial activity, underscoring its relevance in medicinal chemistry (Refat & Fadda, 2013).
Synthesis of Pseudopeptidic Diazepines
- The compound has been used in the synthesis of pseudopeptidic diazepines, which could have applications in drug development and pharmaceutical research (Lecinska et al., 2010).
Propiedades
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-12-23-21(27)17(13-22)18-15-10-6-7-11-16(15)19(24-18)25-20(26)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,26)/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAOXZMLVKXCID-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)
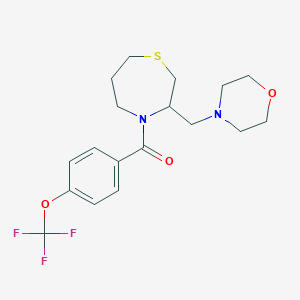
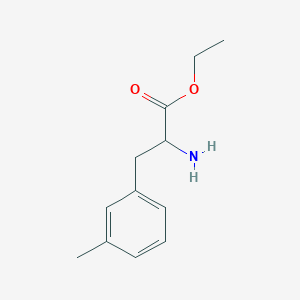
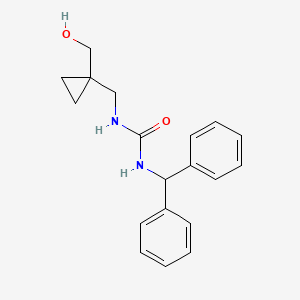
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)

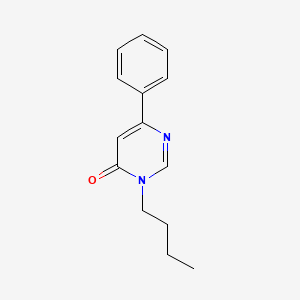
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
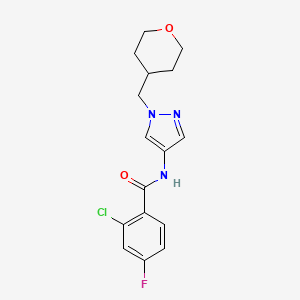
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
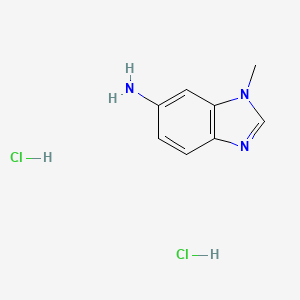
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)